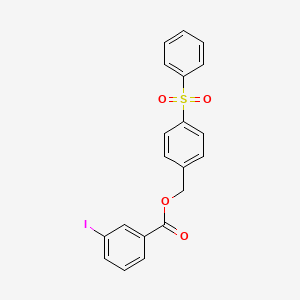

4-(phenylsulfonyl)benzyl 3-iodobenzoate

Beschreibung

4-(Phenylsulfonyl)benzyl 3-iodobenzoate is a synthetic organic compound characterized by two key structural motifs:

- Phenylsulfonyl-benzyl group: A benzyl moiety substituted with a phenylsulfonyl group at the para position. The sulfonyl group (-SO₂-) enhances stability and influences electronic properties, making the compound resistant to hydrolysis compared to simpler esters .

- 3-Iodobenzoate ester: The benzoate ester features an iodine atom at the meta position, contributing steric bulk and unique electronic effects due to iodine’s polarizability and low electronegativity.

This compound is hypothesized to exhibit biological activity, particularly in antimicrobial or anticancer contexts, based on structural parallels with sulfonyl- and halogen-containing analogs .

Eigenschaften

IUPAC Name |

[4-(benzenesulfonyl)phenyl]methyl 3-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15IO4S/c21-17-6-4-5-16(13-17)20(22)25-14-15-9-11-19(12-10-15)26(23,24)18-7-2-1-3-8-18/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEJBJYBSAPVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15IO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Sulfonyl-Containing Benzoates

The table below compares the target compound with analogs differing in sulfonyl groups, ester moieties, and halogen substituents:

Key Observations :

- Sulfonyl vs. Sulfamoyl : The phenylsulfonyl group in the target compound lacks the NH moiety found in sulfamoyl derivatives, reducing hydrogen-bonding capacity but increasing chemical stability .

- Ester Group : The benzyl ester in the target compound likely increases lipophilicity compared to methyl or ethyl esters, favoring membrane permeability .

Comparison with Iodinated Aromatic Compounds

Iodine’s role in aromatic systems is critical for both reactivity and bioactivity:

Key Insights :

- Iodine vs. Fluorine : While fluorine enhances electronegativity and metabolic stability, iodine’s polarizability may improve binding to hydrophobic pockets in proteins .

Future research should prioritize :

- Synthesis optimization to improve yield and purity.

- In vitro screening for antimicrobial, anti-inflammatory, and anticancer activity.

- Structural modification studies (e.g., replacing iodine with other halogens) to refine bioactivity.

This compound’s versatility underscores the importance of sulfonyl and halogen motifs in medicinal chemistry, warranting further exploration in both academic and industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.